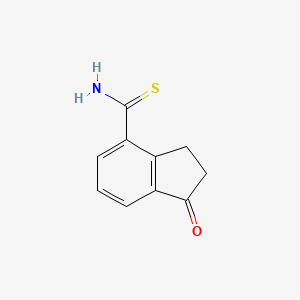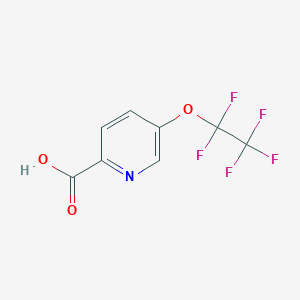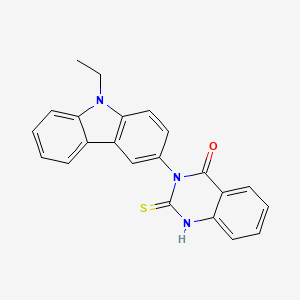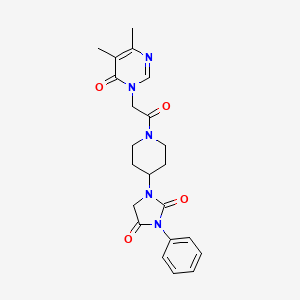
1-Oxo-2,3-dihydro-1H-indene-4-carbothioamide
Übersicht
Beschreibung
The compound “1-Oxo-2,3-dihydro-1H-indene-4-carbothioamide” is a chemical compound, but there is limited information available about it. It’s important to note that the compound may have similarities with "1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid" and "2,3-Dihydro-1-oxo-1h-indene-4-carbonitrile" , which are more well-studied compounds.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
- Indanone derivatives, including compounds structurally similar to 1-Oxo-2,3-dihydro-1H-indene-4-carbothioamide, have shown effectiveness as corrosion inhibitors for mild steel in acidic environments (Saady et al., 2018).
Antibacterial Properties
- N-substituted-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide derivatives, which are structurally related, exhibited promising antibacterial activities (Pitucha et al., 2010).
Anti-Corrosion Properties of New Compounds
- A newly synthesized compound closely related to 1-Oxo-2,3-dihydro-1H-indene-4-carbothioamide demonstrated significant anti-corrosion properties for carbon steel in an acid solution (Deyab et al., 2019).
Synthesis of Analogues
- Synthesis of analogues of 3-oxo-1H-indene-1-carboxylic acid derivatives, which are related to the chemical , was achieved with high yield under optimized conditions (Yang Li-jian, 2013).
Interaction with DNA
- Studies involving carbothioamide ruthenium (II) complexes, which are structurally similar, showed interactions with calf-thymus DNA, suggesting potential in DNA-related research (Muthuraj & Umadevi, 2018).
Cytotoxicity and Docking Studies
- Research involving N-benzyl-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4-carbothioamide and its metal complexes, related to the chemical , indicates their potential in cytotoxicity and docking studies (Hosny et al., 2021).
Wirkmechanismus
Target of Action
The primary target of 1-Oxo-2,3-dihydro-1H-indene-4-carbothioamide is the AMPA receptor . The AMPA receptor is a type of ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system.
Mode of Action
1-Oxo-2,3-dihydro-1H-indene-4-carbothioamide acts as an AMPA antagonist . It binds to the AMPA receptor, inhibiting the action of glutamate, and thus, decreasing the neuron’s excitability.
Biochemical Pathways
By acting as an AMPA antagonist, 1-Oxo-2,3-dihydro-1H-indene-4-carbothioamide affects the glutamatergic signaling pathway . This results in a decrease in the release of excitatory neurotransmitters, leading to reduced neuronal excitability and downstream effects such as potential anticonvulsant activity.
Result of Action
The molecular and cellular effects of 1-Oxo-2,3-dihydro-1H-indene-4-carbothioamide’s action include a decrease in neuronal excitability, which could potentially lead to anticonvulsant activity .
Eigenschaften
IUPAC Name |
1-oxo-2,3-dihydroindene-4-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c11-10(13)8-3-1-2-7-6(8)4-5-9(7)12/h1-3H,4-5H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYOOACGYIHUKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC=C2)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-methylsulfonylbenzamide](/img/structure/B2363616.png)

![[5-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2363619.png)
![N-(2-(2-methylthiazol-4-yl)phenyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2363621.png)
![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methylphenyl)acetamide](/img/no-structure.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2363626.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2363632.png)

![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2,2-dimethylpropanoate](/img/structure/B2363635.png)